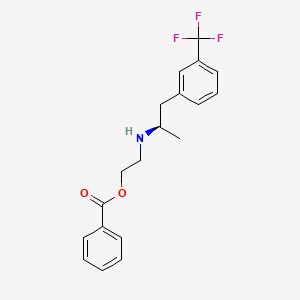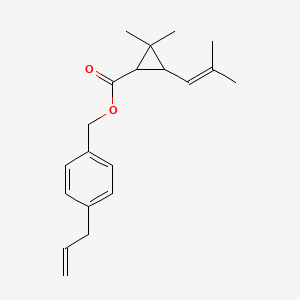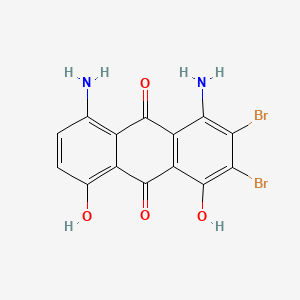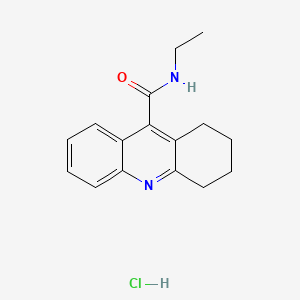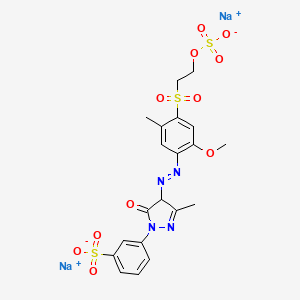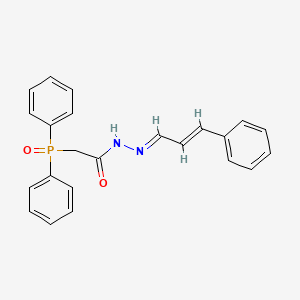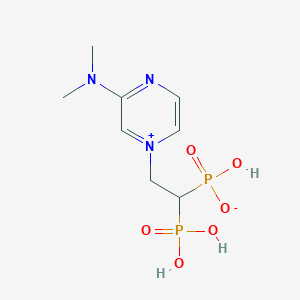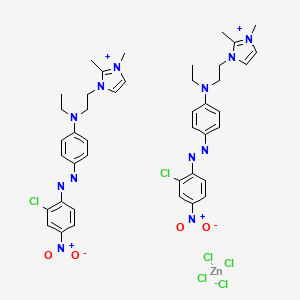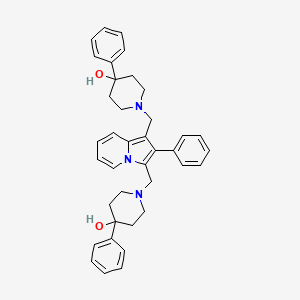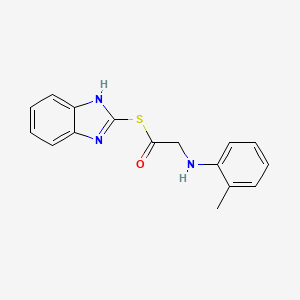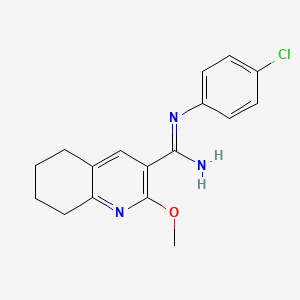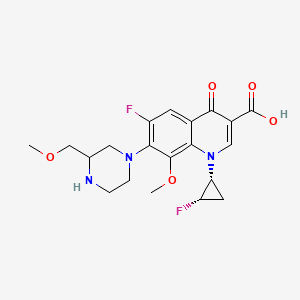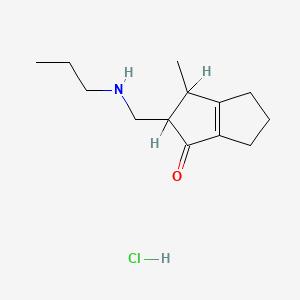
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate involves multiple steps, typically starting with the preparation of the core pyrrolidine structure. The process includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl and Phenyl Groups: These groups are introduced through alkylation and arylation reactions, respectively.
Formation of the Iminopyrrolidine Structure: This involves the reaction of the pyrrolidine derivative with isopropylamine.
Hydrogen Fumarate Formation: The final step involves the reaction with fumaric acid to form the hydrogen fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: To facilitate the desired reactions and minimize side reactions.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Steps: Such as recrystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The compound can affect various biochemical pathways, leading to changes in cellular function and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, also studied for its neurotoxic properties.
Uniqueness
1-Methyl-4-phenyl-2-phenylisopropyliminopyrrolidine hydrogen fumarate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable salts and interact with various molecular targets makes it valuable in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
94221-65-5 |
|---|---|
Molekularformel |
C24H28N2O4 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(E)-2-methylbut-2-enedioic acid;1-methyl-4-phenyl-N-(2-phenylethyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C19H22N2.C5H6O4/c1-21-15-18(17-10-6-3-7-11-17)14-19(21)20-13-12-16-8-4-2-5-9-16;1-3(5(8)9)2-4(6)7/h2-11,18H,12-15H2,1H3;2H,1H3,(H,6,7)(H,8,9)/b;3-2+ |
InChI-Schlüssel |
PQOGNLJHZYZIBA-ZPYUXNTASA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/C(=O)O.CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=CC(=O)O)C(=O)O.CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


